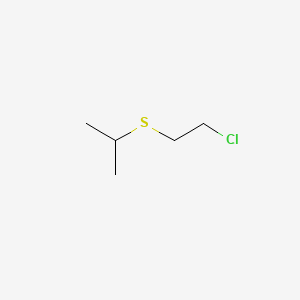

Sulfide, 2-chloroethyl isopropyl

描述

It is a colorless to yellowish liquid with a pungent odor and is commonly used in chemical warfare agents. The compound has a molecular weight of 138.66 g/mol and is primarily used in scientific experiments as a reagent or precursor.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of sulfide, 2-chloroethyl isopropyl, can be achieved through the Williamson Ether Synthesis. In this method, an alkyl halide (such as 2-chloroethyl) undergoes nucleophilic substitution (SN2) by an alkoxide (such as isopropyl alkoxide) to give the desired sulfide . The reaction is typically carried out in the presence of a strong base like sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide from the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound, involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality.

化学反应分析

Types of Reactions

Sulfide, 2-chloroethyl isopropyl, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) are employed under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted sulfides depending on the nucleophile used.

科学研究应用

Sulfide, 2-chloroethyl isopropyl, has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.

Biology: Studied for its potential effects on biological systems and its use as a model compound for chemical warfare agents.

Medicine: Investigated for its potential therapeutic applications and as a tool for studying cellular responses to toxic agents.

Industry: Utilized in the development of sensors for detecting toxic gases and in the synthesis of specialty chemicals

作用机制

The mechanism of action of sulfide, 2-chloroethyl isopropyl, involves its interaction with cellular components. The compound can alkylate nucleophilic sites in proteins and DNA, leading to cellular damage and toxicity. The molecular targets include thiol groups in proteins and the nitrogen bases in DNA. The pathways involved in its action include the formation of reactive intermediates that can cause oxidative stress and disrupt cellular functions .

相似化合物的比较

Similar Compounds

2-Chloroethyl ethyl sulfide (2-CEES): A less toxic analog of mustard gas, used as a simulant in research.

Bis(2-chloroethyl) sulfide (Mustard Gas): A highly toxic chemical warfare agent with similar structural features.

Dimethyl methylphosphonate (DMMP): Another chemical warfare agent simulant with different functional groups but similar applications.

Uniqueness

Sulfide, 2-chloroethyl isopropyl, is unique due to its specific structural features that allow it to be used as a model compound for studying the effects of chemical warfare agents. Its relatively lower toxicity compared to mustard gas makes it a safer alternative for research purposes.

生物活性

Sulfide, 2-chloroethyl isopropyl, also known by its CAS number 4303-41-7, is a compound that has garnered attention due to its potential biological activities and applications in various fields, particularly in chemical synthesis and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.

- Molecular Formula : C5H10ClS

- Molecular Weight : 150.65 g/mol

- Appearance : Clear liquid with a characteristic odor.

This compound is structurally related to other sulfur-containing compounds known for their biological activities. Its mechanism primarily involves:

- Alkylation : Similar to sulfur mustard, it can alkylate nucleophilic sites in DNA and proteins, leading to cellular damage.

- Inflammatory Response : Exposure to this compound has been shown to induce inflammatory responses in biological tissues, which may involve the activation of macrophages and neutrophils .

- Microvesication : It has been noted for causing skin microvesication, a key feature in the pathology of chemical burns and injuries associated with blistering agents .

Toxicological Studies

Research indicates that this compound exhibits significant toxicity in animal models. Notably:

- Skin Exposure : In studies involving male SKH-1 hairless mice, exposure to the compound resulted in epidermal-dermal separation and increased skin thickness due to edema and inflammation. The histological analysis revealed significant infiltration of inflammatory cells such as macrophages and neutrophils .

| Parameter | Control Group | CEES (4 mg) | p-value |

|---|---|---|---|

| Skin Thickness (mm) | 1.06 ± 0.05 | 2.04 ± 0.07 | <0.01 |

| Wet/Dry Weight Ratio | 1.16 ± 0.02 | 5.50 ± 0.10 | <0.01 |

| Epidermal Thickness (μm) | 40 ± 5 | 54 ± 6 | <0.01 |

Case Studies

- Chemical Warfare Simulation : In a controlled study simulating exposure to chemical warfare agents, this compound was used to assess skin injury models. The results demonstrated that the compound induced significant histopathological changes similar to those caused by sulfur mustard agents .

- Antimicrobial Activity : Some studies have suggested that sulfide compounds may exhibit antimicrobial properties, although specific data on this compound remains limited.

Applications

This compound serves multiple purposes:

属性

IUPAC Name |

2-(2-chloroethylsulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClS/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPOBTZBOWUIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195645 | |

| Record name | Sulfide, 2-chloroethyl isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4303-41-7 | |

| Record name | Sulfide, 2-chloroethyl isopropyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004303417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfide, 2-chloroethyl isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。